4-(3-Trifluoromethylphenyl)phenol

Overview

Description

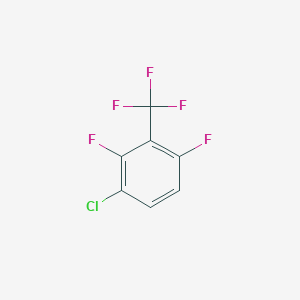

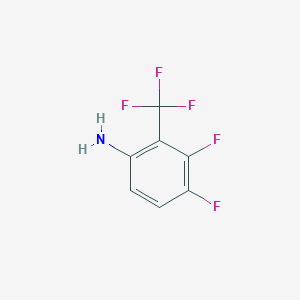

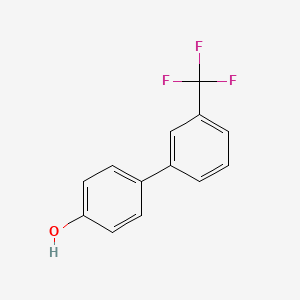

“4-(3-Trifluoromethylphenyl)phenol” is a chemical compound with the linear formula C13H9F3O . It is also known as 4’-fluoro-3’-(trifluoromethyl)[1,1’-biphenyl]-4-ol .

Synthesis Analysis

The synthesis of “this compound” and its derivatives has been a subject of research. For instance, a series of 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol (TFMP) derivatives were synthesized and characterized by physical and spectral methods . Another study discussed the synthesis and applications of trifluoromethylpyridine (TFMP) and its derivatives in the agrochemical and pharmaceutical industries .

Molecular Structure Analysis

The molecular structure of “this compound” has been analyzed using various techniques such as FT-IR, NMR, and SC-XRD . The crystal analysis pointed up the presence of two crystallographically independent molecules in an asymmetric unit that are linked with each other through O–H···N and comparatively weak C–H···O bonding .

Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 162.11 g/mol . It has a boiling point of 178-179 °C and a melting point of -2 to -1.8 °C. The compound has a density of 1.333 g/mL at 25 °C .

Scientific Research Applications

Electrochemical Properties

- 4-(3-Trifluoromethylphenyl)phenol demonstrates interesting electrochemical properties. Villagrán et al. (2006) explored the electrochemistry of phenol in ionic liquids, noting the formation of phenoxyl radicals and phenyl triflate molecules under certain conditions (Villagrán et al., 2006).

Polymer Synthesis

- The compound plays a role in polymer chemistry. Liu et al. (2004) reported on the synthesis of aromatic polyethers using a related bisphenol, noting high thermal stability and improved solubility (Liu et al., 2004).

Photocatalytic Activity

- This compound and its derivatives may have photocatalytic applications. Maruo et al. (1992) discussed how perfluorination of oligo(p-phenylene)s, which can be related to trifluoromethylphenyl phenols, leads to changes in photocatalytic activities (Maruo et al., 1992).

Environmental Analysis

- This compound is also significant in environmental analytical chemistry. Ye et al. (2005) developed a method for determining environmental phenols in urine, indicating the importance of phenolic compounds like this compound in environmental health studies (Ye et al., 2005).

Organometallic Chemistry

- In organometallic chemistry, this compound is used to synthesize novel complexes with potential electrochemical applications. Kamiloğlu et al. (2018) synthesized peripherally tetra-substituted phthalocyanines using a derivative of this compound, highlighting its versatility in organometallic syntheses (Kamiloğlu et al., 2018).

Abiotic Stress in Plants

- Sharma et al. (2019) discussed the role of phenolic compounds in plants under abiotic stress, indicating the importance of phenolic structures like this compound in plant biology (Sharma et al., 2019).

Oxidation Mechanisms

- Rhile and Mayer (2004) explored the oxidation mechanisms of hydrogen-bonded phenols

Light-Emitting Diodes (LEDs)

- Jin et al. (2014) developed efficient organic light-emitting diodes using iridium complexes with ligands related to this compound, showcasing its potential in electronic applications (Jin et al., 2014).

Environmental Transformation

- Zhang and Huang (2003) studied the oxidative transformation of antibacterial agents by manganese oxides, providing context on how environmental factors might affect compounds like this compound (Zhang & Huang, 2003).

Safety and Hazards

properties

IUPAC Name |

4-[3-(trifluoromethyl)phenyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9F3O/c14-13(15,16)11-3-1-2-10(8-11)9-4-6-12(17)7-5-9/h1-8,17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZUSUCKUEGOGJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30602379 | |

| Record name | 3'-(Trifluoromethyl)[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30602379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

191724-12-6 | |

| Record name | 3'-(Trifluoromethyl)[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30602379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.